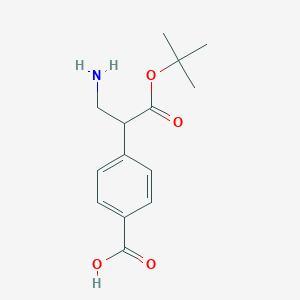
(R)-4-(1-Boc-amino-ethyl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is a chemical compound characterized by a benzene ring substituted with a benzoic acid group and an aminoethyl group protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-4-ethylbenzoic acid as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected aminoethyl derivative.
Purification: The resulting compound is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to streamline the process.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various oxidized products.
Reduction: The amino group, once deprotected, can be reduced to form amines.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation can yield benzoic acid derivatives.
Reduction can produce primary or secondary amines.
Substitution can result in halogenated benzene derivatives.
科学研究应用
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through its interactions with molecular targets and pathways:
Molecular Targets: The Boc-protected amino group can be selectively deprotected to interact with specific enzymes or receptors.
Pathways Involved: The deprotected amino group can participate in biochemical pathways, influencing biological processes.
相似化合物的比较
(R)-4-(1-Boc-amino-ethyl)-benzoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other Boc-protected amino acids, such as (R)-4-(1-Boc-amino-propyl)-benzoic acid.
Uniqueness: The presence of the ethyl group in the aminoethyl derivative provides distinct reactivity and binding properties compared to other derivatives.
生物活性
(R)-4-(1-Boc-amino-ethyl)-benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and cholinesterase inhibition properties, supported by recent research findings and case studies.
- Chemical Formula : C₁₄H₁₉NO₄
- Molecular Weight : 273.31 g/mol
- CAS Number : 66706359
1. Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells.
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
3. Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer’s disease. Studies indicate that this compound exhibits competitive inhibition against acetylcholinesterase (AChE).
This activity is attributed to the compound’s ability to bind effectively to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Cell Lines : A study involving MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Neuroprotective Effects : Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzene ring and variations in the Boc group have been explored to enhance potency against specific targets such as AChE and cancer cells.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChI 键 |
FBAMWHCVNBCAPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















